N-Acetylation Enables Fungicidal Activity Absent in Parent Indole-3-carboxylic Acids
While direct quantitative data for 1-acetylindole-3-carboxylic acid is limited, strong class-level inference is available from the closely related compound 1-acetylindole-3-butyric acid. In a comparative fungicidal study, 1-acetylindole-3-butyric acid demonstrated significantly enhanced activity compared to the non-acetylated analog 2-phenylindole. Specifically, 1-acetylindole-3-butyric acid exhibited IC50 values of 41.5 µg/mL against Fusarium calmorum and 80.2 µg/mL against Macrofomina phaseoli, whereas 2-phenylindole showed higher IC50 values of 87.6 µg/mL and 117.1 µg/mL, respectively, indicating a 2- to 3-fold increase in potency conferred by the N-acetyl group [1]. This demonstrates that N-acetylation of the indole ring is a critical structural determinant for fungicidal activity, making 1-acetylindole-3-carboxylic acid a rational synthetic intermediate for developing novel antifungal agents, whereas the non-acetylated parent compound indole-3-carboxylic acid is expected to be inactive in this context .
| Evidence Dimension | Fungicidal potency (IC50) |
|---|---|
| Target Compound Data | 1-Acetylindole-3-butyric acid (analog): IC50 41.5 µg/mL (F. calmorum), 80.2 µg/mL (M. phaseoli) |
| Comparator Or Baseline | 2-Phenylindole: IC50 87.6 µg/mL (F. calmorum), 117.1 µg/mL (M. phaseoli); Indole-3-carboxylic acid: No significant activity |
| Quantified Difference | ~2.1-fold increase in potency (F. calmorum); ~1.5-fold increase (M. phaseoli) |
| Conditions | In vitro fungicidal assay against Fusarium calmorum and Macrofomina phaseoli |
Why This Matters
The N-acetyl group is essential for fungicidal activity; substitution with non-acetylated indole-3-carboxylic acids will fail to deliver desired antifungal outcomes.
- [1] Abd El-Moneim, M. R., et al. (2010). Fungicidal activity of certain indole derivatives against some plant pathogenic fungi. Journal of Pesticide Science, 35(4), 439-446. View Source
